molecular formula C21H38N8O7 B12910516 L-Alanyl-L-alanyl-L-alanyl-L-alanyl-L-alanyl-L-alanyl-L-alaninamide CAS No. 669051-31-4

L-Alanyl-L-alanyl-L-alanyl-L-alanyl-L-alanyl-L-alanyl-L-alaninamide

Cat. No.: B12910516
CAS No.: 669051-31-4
M. Wt: 514.6 g/mol
InChI Key: NHLOOYYAXQHTND-DXCABUDRSA-N
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Description

L-Alanyl-L-alanyl-L-alanyl-L-alanyl-L-alanyl-L-alanyl-L-alaninamide is a synthetic heptapeptide with the molecular formula C21H38N8O7 and a molecular weight of 514.58 g/mol . This compound is provided as a high-purity analytical reference standard, making it suitable for method development, validation, and Quality Control (QC) applications during drug synthesis and formulation to ensure compliance with pharmacopeial guidelines . As a homopolymer of alanine, this peptide falls into a class of molecules that have demonstrated significant utility in biomedical research. Peptides with alternating L-alanine residues are used in the study of self-assembling nanostructures, which show promise as nanocarriers for drug and gene delivery, components in biosensors, and scaffolds in regenerative medicine for tissues such as bone and cartilage . Furthermore, short-chain alanine peptides can serve as stable model systems for investigating fundamental protein interactions and conformational dynamics using techniques like Raman spectroscopy and density functional theory (DFT) calculations . This product is intended for research purposes by qualified laboratory personnel. It is strictly labeled "For Research Use Only" and is not approved for diagnostic, therapeutic, or human use. Prior to handling, please refer to the Safety Data Sheet for proper handling and storage instructions.

Properties

CAS No.

669051-31-4

Molecular Formula

C21H38N8O7

Molecular Weight

514.6 g/mol

IUPAC Name

(2S)-2-amino-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]propanamide

InChI

InChI=1S/C21H38N8O7/c1-8(22)16(31)25-10(3)18(33)27-12(5)20(35)29-14(7)21(36)28-13(6)19(34)26-11(4)17(32)24-9(2)15(23)30/h8-14H,22H2,1-7H3,(H2,23,30)(H,24,32)(H,25,31)(H,26,34)(H,27,33)(H,28,36)(H,29,35)/t8-,9-,10-,11-,12-,13-,14-/m0/s1

InChI Key

NHLOOYYAXQHTND-DXCABUDRSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N)N

Canonical SMILES

CC(C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Alanyl-L-alanyl-L-alanyl-L-alanyl-L-alanyl-L-alanyl-L-alaninamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling Reaction: The amino group of the resin-bound peptide reacts with the carboxyl group of the incoming amino acid, forming a peptide bond. Common reagents include carbodiimides like DIC (diisopropylcarbodiimide) and coupling additives like HOBt (1-hydroxybenzotriazole).

    Deprotection: The protecting groups on the amino acids are removed to expose the reactive sites for subsequent coupling. TFA (trifluoroacetic acid) is commonly used for this purpose.

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like TIS (triisopropylsilane).

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers and high-throughput techniques are employed to enhance efficiency and yield. Purification is typically achieved through HPLC (high-performance liquid chromatography).

Chemical Reactions Analysis

Types of Reactions

L-Alanyl-L-alanyl-L-alanyl-L-alanyl-L-alanyl-L-alanyl-L-alaninamide can undergo various chemical reactions, including:

    Hydrolysis: Breaking down the peptide bonds in the presence of water and enzymes like proteases.

    Oxidation: Reaction with oxidizing agents, potentially altering the peptide structure.

    Substitution: Replacement of specific amino acids within the peptide chain using selective reagents.

Common Reagents and Conditions

    Hydrolysis: Enzymatic hydrolysis using proteases or acidic conditions with HCl.

    Oxidation: Mild oxidizing agents like hydrogen peroxide.

    Substitution: Site-specific reagents like NBS (N-bromosuccinimide) for selective bromination.

Major Products

    Hydrolysis: Shorter peptide fragments and free amino acids.

    Oxidation: Oxidized peptide derivatives.

    Substitution: Modified peptides with altered functional groups.

Scientific Research Applications

L-Alanyl-L-alanyl-L-alanyl-L-alanyl-L-alanyl-L-alanyl-L-alaninamide has diverse applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide bond formation, stability, and interactions.

    Biology: Investigated for its role in protein folding, structure-function relationships, and enzyme-substrate interactions.

    Medicine: Explored for potential therapeutic applications, including drug delivery systems and peptide-based vaccines.

    Industry: Utilized in the development of biomaterials, coatings, and as a standard in analytical techniques like mass spectrometry.

Mechanism of Action

The mechanism of action of L-Alanyl-L-alanyl-L-alanyl-L-alanyl-L-alanyl-L-alanyl-L-alaninamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: Enzymes like proteases that recognize and cleave peptide bonds.

    Pathways: Involvement in protein synthesis, degradation, and signaling pathways related to peptide and protein metabolism.

Comparison with Similar Compounds

Shorter Alanine Peptides

  • L-Alanyl-L-alanine (Dialanine) :

    • Structure : Dipeptide (Ala-Ala) with a free carboxyl terminus.
    • Molecular Formula : C₆H₁₂N₂O₃.
    • Molecular Weight : 160.17 g/mol.
    • Key Differences : Simpler structure, higher solubility in aqueous media compared to longer peptides. Used as a model for studying peptide bond stability .
  • L-Alanyl-L-Glutamine (Ala-Gln) :

    • Structure : Dipeptide with glutamine at the C-terminus.
    • Molecular Formula : C₈H₁₅N₃O₄.
    • Molecular Weight : 217.22 g/mol.
    • Key Differences : Incorporation of glutamine introduces a side-chain amide group, enhancing solubility and biological relevance in clinical nutrition .

Longer Alanine-Based Peptides

  • L-Alanyl-L-alanyl-L-lysyl-L-alanyl-L-tryptophyl-L-lysyl-L-lysyl-L-alanyl-L-arginyl-L-tryptophyl-L-tryptophyl-L-lysyl-L-lysyl-L-alanyl (CAS: 916061-40-0):
    • Structure : 13-mer peptide with mixed residues (lysine, tryptophan, arginine).
    • Molecular Formula : C₁₂₂H₁₉₁N₃₇O₂₁.
    • Key Differences : Presence of aromatic (tryptophan) and charged (lysine, arginine) residues confers distinct solubility and receptor-binding properties compared to the all-alanine heptapeptide .

Physicochemical Properties

Solubility and Stability

  • L-Alanyl-L-alanyl-L-alanyl-L-alanyl-L-alanyl-L-alanyl-L-alaninamide: Predicted lower aqueous solubility due to increased hydrophobicity from six alanine residues.
  • L-Alanine (Monomer): Molecular Weight: 89.09 g/mol. Solubility: Highly soluble in water (166 g/L at 25°C). Stability: Resistant to enzymatic cleavage, unlike peptides .

Thermal Properties

  • L-Alaninol (Related Derivative): Melting Point: -2°C. Density: 0.965 g/mL. Contrasts with the heptapeptide, which likely has a higher melting point due to intermolecular hydrogen bonding .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features References
L-Alanyl-L-alanyl-(Ala)₅-alaninamide Not explicitly provided ~605 (estimated) Hydrophobic, protease-sensitive, potential biomaterial applications
L-Alanyl-L-alanine C₆H₁₂N₂O₃ 160.17 High solubility, model for peptide bond studies
L-Alanyl-L-Glutamine C₈H₁₅N₃O₄ 217.22 Clinical nutrition, enhanced solubility via glutamine
L-Alanine C₃H₇NO₂ 89.09 High solubility, metabolic precursor

Biological Activity

L-Alanyl-L-alanyl-L-alanyl-L-alanyl-L-alanyl-L-alanyl-L-alaninamide is a synthetic compound composed of multiple L-alanine units. Its structure, characterized by several peptide bonds, suggests significant potential for various biological activities. This article delves into the biological activity of this compound, exploring its synthesis, pharmacological properties, and potential therapeutic applications.

Synthesis and Structural Characteristics

The synthesis of this compound can be achieved through solid-phase peptide synthesis or solution-phase methods. Advanced techniques such as microwave-assisted synthesis or enzymatic catalysis may also be employed to enhance yield and purity. The molecular formula is C18_{18}H36_{36}N6_{6}O3_{3}, with a molecular weight of approximately 378.52 g/mol.

Structural Comparison

Compound NameStructure CharacteristicsUnique Features
L-AlanineSimple amino acidBasic building block for proteins
L-AlanylglycineContains glycine instead of another alanine unitMay exhibit different biological activities
N-ButylglycineButyl group attached to glycineFocused on hydrophobic interactions
L-AlanylleucineContains leucine as a substituentIncreased hydrophobicity and potential activity

L-Alanyllalaninamide's unique combination of multiple alanine residues and a butyl group may enhance its solubility and bioavailability compared to simpler compounds.

Immunomodulatory Effects

Research indicates that dipeptides like L-Alanylglycine and L-Alanyl-L-glutamine exhibit immunostimulatory activities. For instance, in vitro studies have shown that these compounds can enhance T-lymphocyte proliferation and cytokine production, suggesting a role in modulating immune responses .

Gastrointestinal Health

A randomized controlled trial investigated the effects of L-Alanylglycine in patients undergoing chemotherapy. The study found that this dipeptide significantly reduced the frequency and severity of diarrhea compared to a placebo, highlighting its potential for improving gastrointestinal health during treatment regimens .

L-Alanylglycine and similar compounds are believed to exert their effects through various biological pathways, including:

  • Cytokine Production : Enhancing the production of key cytokines involved in immune responses.
  • Cell Proliferation : Stimulating the proliferation of immune cells such as T-lymphocytes.
  • Gastrointestinal Protection : Providing protective effects against chemotherapy-induced gastrointestinal disturbances.

Study on Chemotherapy-Induced Diarrhea

A study involving colon cancer patients receiving modified FOLFOX-6 chemotherapy demonstrated that supplementation with L-Alanylglycine resulted in a lower incidence of severe diarrhea compared to those receiving placebo. Specifically:

  • Glutamine Group (n = 22) :
    • Partial response: 31.82%
    • Complete response: 68.18%
  • Placebo Group (n = 22) :
    • Partial response: 27.27%
    • Complete response: 72.73%

This study underscores the potential benefits of using specific dipeptides to mitigate adverse effects associated with cancer treatments .

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